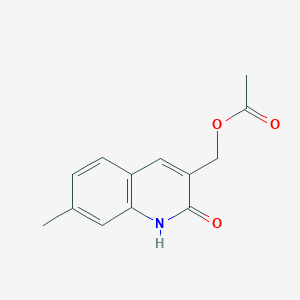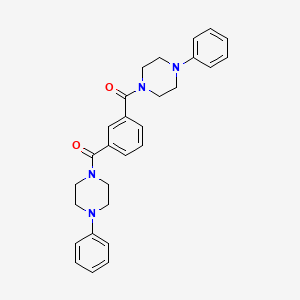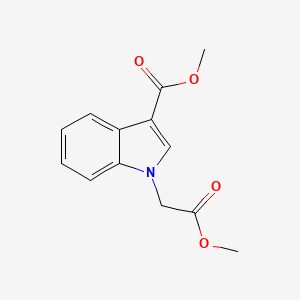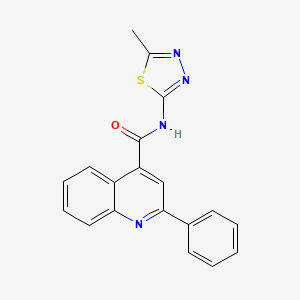
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, also known as compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of particular interest due to its unique chemical structure and potential biological activity.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential applications in scientific research. One of the key areas of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Furthermore, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been used as a tool N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide for the study of protein-protein interactions, particularly in the context of intrinsically disordered proteins.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 is not fully understood, but it is believed to involve the inhibition of protein-protein interactions. Specifically, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to bind to the N-terminal domain of the protein 14-3-3, which is involved in the regulation of various cellular processes. By inhibiting the interaction between 14-3-3 and its target proteins, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 may disrupt cellular signaling pathways and lead to the modulation of various cellular processes.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cellular signaling pathways. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 for lab experiments is its high purity and stability, which makes it suitable for a range of biochemical and biophysical assays. In addition, N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been shown to be highly soluble in aqueous solutions, which makes it easy to work with in the laboratory. However, one limitation of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 is its relatively low potency, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1. One area of interest is the development of more potent analogs of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1, which may have improved therapeutic potential. In addition, further studies are needed to elucidate the mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 and its potential applications in the treatment of various diseases. Finally, the use of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 as a tool N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide for the study of protein-protein interactions is an area of active research, and further studies are needed to fully understand its potential in this context.
Conclusion:
N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, or N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1, is a synthetic N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide that has been extensively studied for its potential applications in scientific research. The synthesis method for N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been optimized to achieve high yields and purity, making it suitable for a range of applications. Compound 1 has been shown to have a range of biochemical and physiological effects, and its potential applications in the treatment of various diseases are of particular interest. Further research is needed to fully understand the mechanism of action of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis method for N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 involves several steps, including the reaction of 2-cyanophenylboronic acid with 4-bromo-1,3-dioxoisoindoline, followed by a Suzuki coupling reaction with butan-1-amine. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of N-(2-cyanophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide 1 has been optimized to achieve high yields and purity, making it suitable for scientific research applications.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c20-12-13-6-1-4-9-16(13)21-17(23)10-5-11-22-18(24)14-7-2-3-8-15(14)19(22)25/h1-4,6-9H,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUYGGLBANGXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-4-(1,3-dioxoisoindol-2-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(3-cyclopentylpropanoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5880490.png)



![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5880520.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B5880534.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5880550.png)

![3-[(4-chlorophenyl)thio]-N-(2-ethyl-6-methylphenyl)propanamide](/img/structure/B5880564.png)

